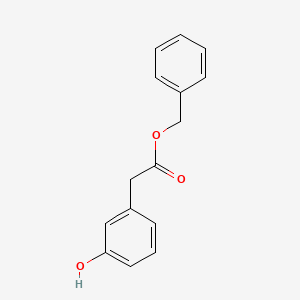

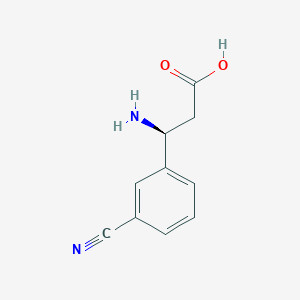

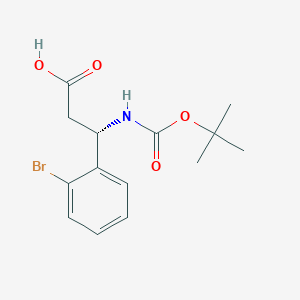

![molecular formula C7H9N5O B1277300 2-amino-5,6-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one CAS No. 879034-73-8](/img/structure/B1277300.png)

2-amino-5,6-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "2-amino-5,6-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one" is a derivative of the [1,2,4]triazolo[1,5-a]pyrimidine scaffold, which is a structure of interest due to its potential biological activity and its use as a synthon in the preparation of various polycyclic heterocycles. The core structure is characterized by a triazolo fused to a pyrimidine ring, which can be further modified to produce a wide range of derivatives with diverse properties and potential applications in medicinal chemistry .

Synthesis Analysis

The synthesis of related triazolopyrimidine derivatives often involves condensation reactions. For instance, the acid-catalyzed condensation between 2-amino-substituted [1,2,4]triazolo[1,5-a]pyrimidines and 1,3-diketones or 1,1,3,3-tetramethoxypropane can lead to the formation of polycyclic derivatives . Additionally, three-component condensation reactions involving aromatic aldehydes, ethyl cyanoacetate, and diamino-triazoles or cyanoguanidine hydrochloride in alkaline ethanol have been used to synthesize hydroxy-substituted triazolopyrimidine carbonitriles . These methods provide rapid access to a variety of substituted triazolopyrimidines, which can be further functionalized or used as building blocks for more complex molecules.

Molecular Structure Analysis

The molecular structure of triazolopyrimidine derivatives can be elucidated using various spectroscopic techniques such as nuclear magnetic resonance (NMR), infrared (IR), ultraviolet (UV), mass spectrometry (MS), and X-ray crystallography . These techniques allow for the determination of the molecular framework, the identification of functional groups, and the analysis of the three-dimensional arrangement of atoms within the crystal environment. For example, the molecular structure of a related compound, 7-amino-2-methylsulfanyl-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid, has been reported in different crystal environments, providing insights into the supramolecular architecture and hydrogen-bonding interactions .

Chemical Reactions Analysis

Triazolopyrimidine derivatives can undergo various chemical reactions, including acylation, alkylation, and cyclization. Partially hydrogenated 2-amino[1,2,4]triazolo[1,5-a]pyrimidines, for instance, react with chlorocarboxylic acid chlorides to give amides, and subsequent heating can lead to intramolecular alkylation to form polycondensed heterocycles . These reactions can be manipulated to achieve selective synthesis, oxidative aromatization, or hydrolytic cleavage, thus enabling the creation of new mesoionic heterocycles with potential biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazolopyrimidine derivatives are influenced by their molecular structure and the nature of their substituents. The solvate forms of these compounds, such as those reported for 7-amino-2-methylsulfanyl-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid, can exhibit different supramolecular architectures and intermolecular interactions, which can affect their solubility, melting points, and stability . Additionally, the presence of functional groups such as amino, hydroxy, and carboxylic acid groups can impact the acidity, basicity, and reactivity of these compounds, which are important considerations for their potential use in drug design and synthesis .

Applications De Recherche Scientifique

-

Energetic Materials

- Field: Materials Chemistry

- Application: [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine-based energetic materials were synthesized effectively by using monosubstituted tetrazine or tetrazine-based fused rings as starting materials .

- Method: A detailed study based on X-ray diffraction is used to illustrate the relationship between weak interactions and sensitivity of energetic materials .

- Results: Among them, compound 5 exhibits excellent insensitivity toward external stimuli (IS = 43 J and FS > 360 N) and a very good calculated detonation performance (Dv = 9408 m s −1 and P = 37.8 GPa) that are comparable to the current secondary-explosive benchmark, CL-20 .

-

Drug Design

- Field: Medicinal Chemistry

- Application: [1,2,4]triazolo[1,5-a]pyridine derivatives have found wide application in drug design .

- Method: On the basis of this backbone, drugs GLPG0634 (filgotinib) 1 and CEP33779, 2 highly effective inhibitors of type I and II Janus kinases, were synthesized, whereas compound LY3104607 is a GPR40 receptor inhibitor .

- Results: [1,2,4]Triazolo[1,5-a]pyridine was used in the design of efficient light-emitting materials for phosphorescent OLED devices .

-

TGF-β Type I Receptor Kinase Inhibitor

- Field: Medicinal Chemistry

- Application: A series of 2-substituted-4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)imidazoles was synthesized and evaluated to optimize a prototype inhibitor of TGF-β type I receptor kinase (ALK5) .

- Method: The synthesis involved the use of 2-substituted-4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)imidazoles .

- Results: The synthesized compounds were evaluated for their ability to inhibit TGF-β type I receptor kinase (ALK5) .

-

Synthesis from 2-Aminopyridines and Nitriles

- Field: Organic Chemistry

- Application: 2-Aminopyridine and nitriles were used as starting compounds for the preparation of [1,2,4]triazolo[1,5-a]pyridines .

- Method: The reaction can be carried out in the presence of the heterogeneous catalyst CuOx–ZnO/Al2O3–TiO2 .

- Results: 2,6-Disubstituted benzonitriles also enter into the reaction .

-

Synthesis from 2-Aminopyridines and Nitriles

- Field: Organic Chemistry

- Application: 2-Aminopyridine and nitriles were used as starting compounds for the preparation of [1,2,4]triazolo[1,5-a]pyridines .

- Method: The reaction can be carried out in the presence of the heterogeneous catalyst CuOx–ZnO/Al2O3–TiO2 .

- Results: 2,6-Disubstituted benzonitriles also enter into the reaction .

-

Cyclization using Hydroxylamine

- Field: Organic Chemistry

- Application: 2-Amino [1,2,4]triazolo [1,5-a]pyridines were obtained by the action of NH2OH·HCl on (2-pyridyl)thiocarbamathioyl derivatives formed by the reaction of 2-aminopyridines with ethoxycarbonyl thioisocyanate .

- Method: N-Hydroxyformimidamide derivatives were obtained by the action of Me2NCH(OMe)2 followed by NH2OH on 2-aminopyridines .

- Results: This method provides a new pathway for the synthesis of 2-amino [1,2,4]triazolo [1,5-a]pyridines .

Propriétés

IUPAC Name |

2-amino-5,6-dimethyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N5O/c1-3-4(2)9-7-10-6(8)11-12(7)5(3)13/h1-2H3,(H3,8,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFXLDXXGTGVXAX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C2N=C(NN2C1=O)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90398302 |

Source

|

| Record name | STK222263 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90398302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-5,6-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one | |

CAS RN |

879034-73-8 |

Source

|

| Record name | STK222263 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90398302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

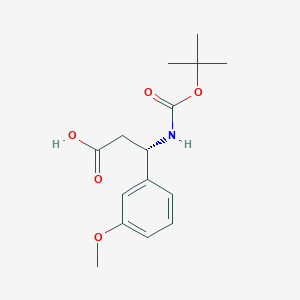

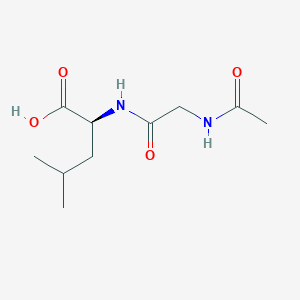

![8-amino-1,4-dioxaspiro[4.5]decane-8-carboxylic Acid](/img/structure/B1277240.png)